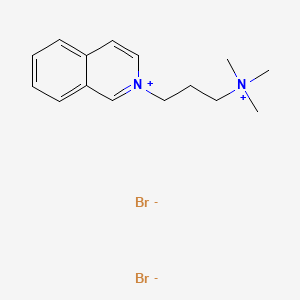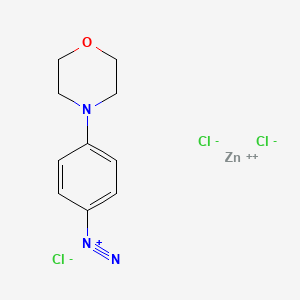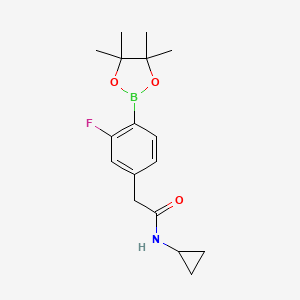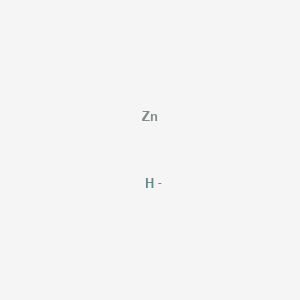
hydride;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydride zinc, also known as zinc hydride, is an inorganic compound with the chemical formula ZnH₂. It appears as a white, odorless solid that slowly decomposes into its elements at room temperature. Despite its instability, zinc hydride is the most stable of the binary first-row transition metal hydrides .
Méthodes De Préparation
Zinc hydride can be synthesized through various methods. The initial synthesis was achieved by Hermann Schlesinger in 1947 via a reaction between dimethylzinc (Zn(CH₃)₂) and lithium aluminium hydride (Li[AlH₄]). This method was hazardous due to the pyrophoric nature of dimethylzinc .
Later, safer methods were developed, predominantly involving salt metathesis reactions between zinc halides and alkali metal hydrides. Examples include:
- ZnBr₂ + 2 LiH → ZnH₂ + 2 LiBr
- ZnI₂ + 2 NaH → ZnH₂ + 2 NaI
- ZnI₂ + 2 Li[AlH₄] → ZnH₂ + AlH₃ + 2 LiI .
Industrial production methods typically involve the reaction of lithium hydride with zinc bromide or sodium hydride with zinc iodide in tetrahydrofuran medium .
Analyse Des Réactions Chimiques
Zinc hydride undergoes several types of chemical reactions, including:
Decomposition: ZnH₂ decomposes to metallic zinc and hydrogen gas at room temperature, with rapid decomposition above 90°C.
Substitution: Zinc hydride can react with various reagents, such as lithium aluminium hydride, to form different products.
Common reagents and conditions used in these reactions include lithium aluminium hydride, dimethylzinc, and various zinc halides. Major products formed from these reactions include metallic zinc, hydrogen gas, and zinc oxide .
Applications De Recherche Scientifique
Zinc hydride has several scientific research applications, including:
Reducing Agent: It is used as a mild selective reducing agent in organic synthesis.
Hydrogen Storage: Zinc hydride can act as a hydrogen accumulator, storing hydrogen gas for various applications.
Photosensitive Material: It is used in the development of photosensitive materials for imaging and other applications.
Mécanisme D'action
The mechanism of action of zinc hydride involves its decomposition and subsequent reactions with other compounds. Zinc hydride decomposes to release hydrogen gas, which can then participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Zinc hydride can be compared to other similar compounds, such as:
- Mercury (II) hydride
- Cadmium (II) hydride
- Aluminium hydride
- Titanium (IV) hydride
Zinc hydride is unique due to its relatively higher stability among the binary first-row transition metal hydrides. It also forms a one-dimensional polymeric network, which is not commonly observed in other metal hydrides .
Propriétés
Numéro CAS |
13981-87-8 |
|---|---|
Formule moléculaire |
HZn- |
Poids moléculaire |
66.4 g/mol |
Nom IUPAC |
hydride;zinc |
InChI |
InChI=1S/Zn.H/q;-1 |
Clé InChI |
KFYHYXSBXUHIJW-UHFFFAOYSA-N |
SMILES canonique |
[H-].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


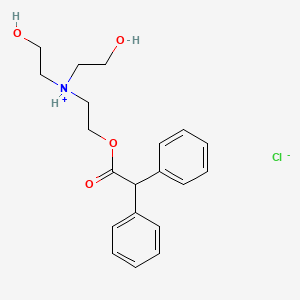
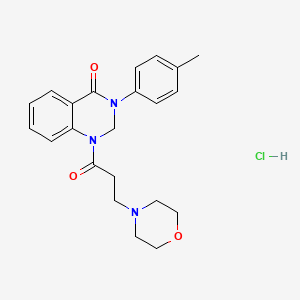
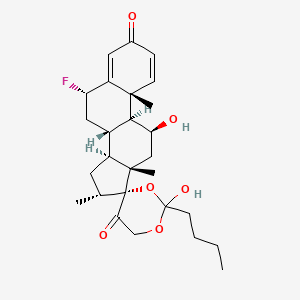
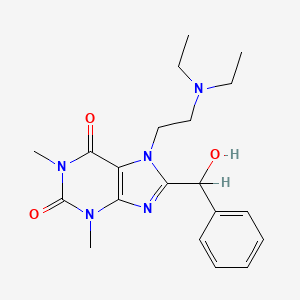
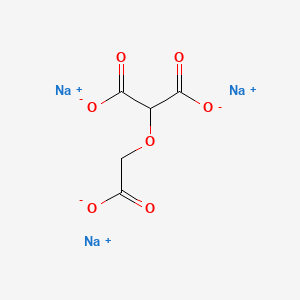
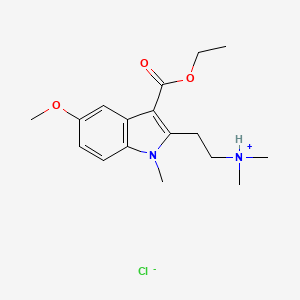
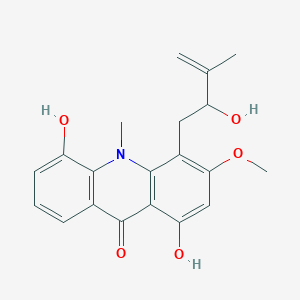
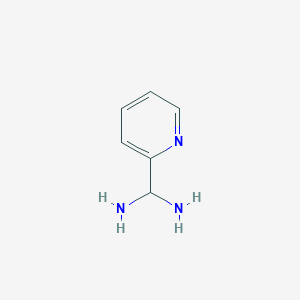
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)

